ICI 211965

概要

説明

. この酵素は、炎症性メディエーターであるロイコトリエンの生合成に重要な役割を果たします。 この化合物は、主に炎症性疾患の治療における潜在的な治療用途のために開発されてきました .

準備方法

合成経路と反応条件

ICI-211965の合成には、ラセミ体(メトキシアルキル)チアゾールの調製が含まれます。 チアゾール部分は、エステルまたはエーテルに置き換えられて、他の活性誘導体を得ることができます . これらのエーテルの環化は、非常に強力で、しかしキラルではないメトキシテトラヒドロピランのシリーズをもたらします . 合成経路は、通常、目的の構成を得るために、体系的なコンフォメーション検索、分子力学、および半経験的方法を伴います .

工業生産方法

ICI-211965の工業生産方法は、入手可能な文献ではあまり文書化されていません。 合成は、おそらく、高収率と高純度を達成するために、特定の試薬と触媒の使用を含む、標準的な有機合成技術を伴います .

化学反応の分析

反応の種類

ICI-211965は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸素の付加または水素の除去を含む酸化反応を受けることができます。

還元: 還元反応は、水素の付加または酸素の除去を含む場合があります。

一般的な試薬と条件

ICI-211965を含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 具体的な条件は、目的の反応と関与する官能基によって異なります .

主要な生成物

これらの反応から生成される主要な生成物には、エステル、エーテル、およびメトキシテトラヒドロピランなど、元の化合物のさまざまな誘導体があります .

科学研究用途

ICI-211965は、以下を含む広範囲の科学研究用途があります。

科学的研究の応用

ICI-211965 has a wide range of scientific research applications, including:

作用機序

ICI-211965は、酵素5-リポキシゲナーゼ(5-LOX)を選択的に阻害することにより、その効果を発揮します . この阻害は、さまざまな炎症反応に関与する炎症性メディエーターであるロイコトリエンの生合成を防ぎます . この化合物の分子標的は、5-LOX酵素の活性部位を含み、その経路はロイコトリエン産生の減少を含みます .

類似の化合物との比較

ICI-211965は、5-リポキシゲナーゼ阻害剤としての選択性と効力において独特です。類似の化合物には、以下のような他の5-LOX阻害剤が含まれます。

ジルートン: 喘息の治療に使用される別の5-LOX阻害剤.

類似化合物との比較

ICI-211965 is unique in its selectivity and potency as a 5-lipoxygenase inhibitor. Similar compounds include other 5-LOX inhibitors such as:

Zileuton: Another 5-LOX inhibitor used in the treatment of asthma.

MK-886: A leukotriene biosynthesis inhibitor that targets 5-lipoxygenase-activating protein (FLAP).

ICI-211965 stands out due to its specific structural features and high potency in inhibiting 5-lipoxygenase .

生物活性

ICI 211965, also known as ZM-211965, is a selective and orally potent inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response through the synthesis of leukotrienes. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases, including asthma and arthritis.

| Property | Value |

|---|---|

| CAS Number | 129424-08-4 |

| Molecular Formula | C24H23NO2S |

| Molecular Weight | 389.51 g/mol |

| Density | 1.19 g/cm³ |

| Boiling Point | 544.2 °C at 760 mmHg |

| Flash Point | 282.9 °C |

This compound functions primarily as a 5-lipoxygenase inhibitor , blocking the enzyme responsible for converting arachidonic acid into leukotrienes, which are mediators of inflammation. By inhibiting this pathway, this compound can potentially reduce inflammatory responses in various tissues.

In Vitro Studies

Research has demonstrated that this compound effectively reduces the leakage of lactate dehydrogenase (LD) in cultured myocytes, indicating its protective effects against cell damage. The compound's antioxidative properties contribute to this effect, as it mitigates lipid peroxidation at concentrations relevant to its antioxidative action rather than its role as a lipoxygenase inhibitor .

Case Study: Myocyte Protection

In a study involving cultured ventricular myocytes, this compound was added to the culture medium at a concentration that allowed for the assessment of cell damage through LD leakage over time. The results showed significant protection against reoxygenation-induced cell damage, emphasizing the compound's antioxidative capabilities .

Enantiomeric Activity

The biological activity of this compound varies significantly between its enantiomers. Studies have shown that the (S)-enantiomer exhibits potency that is two to three orders of magnitude greater than that of the (R)-enantiomer in mouse macrophages, highlighting the importance of stereochemistry in its pharmacological effects .

Clinical Implications

While this compound has shown promise in preclinical studies, its clinical applications are still under investigation. The compound is currently categorized under preclinical drug development phases with ongoing research into its efficacy and safety profiles for treating inflammatory conditions .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

特性

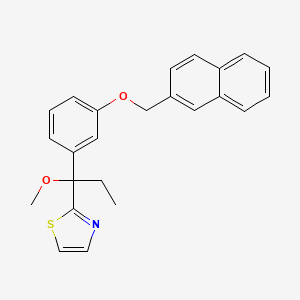

IUPAC Name |

2-[1-methoxy-1-[3-(naphthalen-2-ylmethoxy)phenyl]propyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2S/c1-3-24(26-2,23-25-13-14-28-23)21-9-6-10-22(16-21)27-17-18-11-12-19-7-4-5-8-20(19)15-18/h4-16H,3,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRDHZXSQUWVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OCC2=CC3=CC=CC=C3C=C2)(C4=NC=CS4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926402 | |

| Record name | 2-(1-Methoxy-1-{3-[(naphthalen-2-yl)methoxy]phenyl}propyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129424-08-4 | |

| Record name | 2-[1-Methoxy-1-[3-(2-naphthalenylmethoxy)phenyl]propyl]thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129424-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ICI 211965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129424084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methoxy-1-{3-[(naphthalen-2-yl)methoxy]phenyl}propyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。